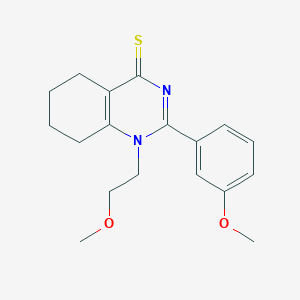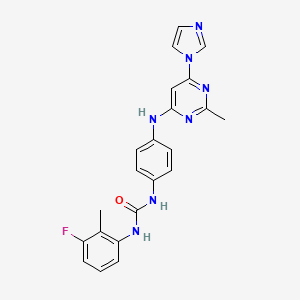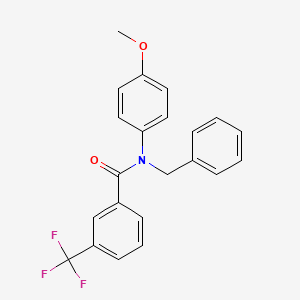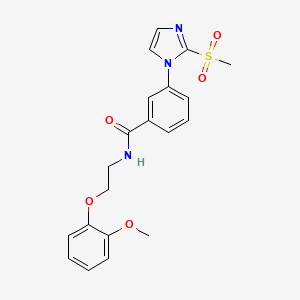
N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenoxy group, a methylsulfonyl group, and an imidazole group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Electrophysiological Activity
Research indicates that derivatives of N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide have been studied for their cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides, exhibited potency in vitro comparable to sematilide, a class III agent, indicating their potential in treating reentrant arrhythmias (Morgan et al., 1990).
Photophysical Properties
Another study focused on the synthesis and photophysical properties of novel fluorescent triazole derivatives related to the compound of interest. These derivatives absorb in the near-visible and visible regions, showing promise as fluorescent markers due to their blue and green emission, thermal stability, and characterized by spectral techniques (Padalkar et al., 2015).
Catalytic Activity
A study on the encapsulation of a molybdenum(VI) complex with a related ligand in zeolite Y demonstrated its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material's encapsulation significantly improved its catalytic behavior, offering enhanced activity, stability, and recycling ability (Ghorbanloo & Alamooti, 2017).
Antioxidant Activity
Bromophenols isolated from the marine red alga Rhodomela confervoides, containing structural elements related to N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, exhibited potent antioxidant activities. These compounds were found to be stronger or comparable to standard antioxidants, suggesting their utility in preventing oxidative deterioration of food (Li et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-27-17-8-3-4-9-18(17)28-13-11-21-19(24)15-6-5-7-16(14-15)23-12-10-22-20(23)29(2,25)26/h3-10,12,14H,11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHBZYXASFYLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)


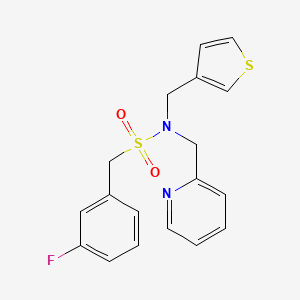
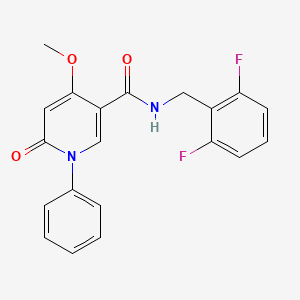
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)

